molecular formula C18H19NO2S B5755135 4-{4-[(phenylthio)methyl]benzoyl}morpholine

4-{4-[(phenylthio)methyl]benzoyl}morpholine

Cat. No. B5755135
M. Wt: 313.4 g/mol
InChI Key: KWDVAUUDGVQPPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{4-[(phenylthio)methyl]benzoyl}morpholine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a morpholine derivative that has a benzoyl group attached to the nitrogen atom and a phenylthiomethyl group attached to the oxygen atom. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been studied.

Mechanism of Action

The mechanism of action of 4-{4-[(phenylthio)methyl]benzoyl}morpholine is not fully understood. However, it has been reported to inhibit the growth of cancer cells by inducing apoptosis, which is programmed cell death. This compound has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that promote inflammation and pain.
Biochemical and Physiological Effects
Studies have shown that this compound has biochemical and physiological effects on different cell lines and organisms. In cancer cells, it has been shown to induce apoptosis, inhibit cell proliferation, and regulate the expression of genes involved in cell cycle progression. In animal models, this compound has been shown to reduce inflammation and pain.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-{4-[(phenylthio)methyl]benzoyl}morpholine in lab experiments is its potential as a lead compound for the development of new anti-cancer and anti-inflammatory drugs. It has also been used as a ligand in the synthesis of metal complexes for catalytic and biological applications. However, one of the limitations of using this compound is its low solubility in water, which can affect its bioavailability and limit its use in certain experiments.

Future Directions

There are several future directions for the study of 4-{4-[(phenylthio)methyl]benzoyl}morpholine. One of the directions is to investigate its potential as a lead compound for the development of new anti-cancer and anti-inflammatory drugs. Another direction is to study its mechanism of action in more detail to understand how it induces apoptosis and inhibits COX-2 activity. Furthermore, the synthesis of new analogs of this compound with improved solubility and bioavailability can be explored for potential applications in different fields.

Synthesis Methods

The synthesis of 4-{4-[(phenylthio)methyl]benzoyl}morpholine has been reported in the literature using different methods. One of the most common methods involves the reaction of 4-bromo-2-nitroaniline with potassium thioacetate to form 4-(phenylthio)aniline. The 4-(phenylthio)aniline is then reacted with benzoyl chloride and morpholine in the presence of a base to form the desired product. Other methods involve the use of different starting materials and reaction conditions.

Scientific Research Applications

4-{4-[(phenylthio)methyl]benzoyl}morpholine has been studied for its potential applications in different fields. In medicinal chemistry, it has been investigated as a potential anti-cancer agent due to its ability to inhibit the growth of cancer cells. It has also been studied for its anti-inflammatory and analgesic properties. In addition, this compound has been used as a ligand in the synthesis of metal complexes for catalytic and biological applications.

properties

IUPAC Name

morpholin-4-yl-[4-(phenylsulfanylmethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2S/c20-18(19-10-12-21-13-11-19)16-8-6-15(7-9-16)14-22-17-4-2-1-3-5-17/h1-9H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWDVAUUDGVQPPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC=C(C=C2)CSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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